5-Hydroxy-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
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Overview
Description
5-Hydroxy-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is a heterocyclic compound with a unique structure that includes a benzoazepine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2,3-dimethoxybenzaldehyde with an amine derivative, followed by cyclization and subsequent hydroxylation to introduce the hydroxy group at the 5-position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 5-position can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to form a dihydro derivative with altered biological activity.
Substitution: The methoxy groups at the 7 and 8 positions can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydro derivative.
Substitution: Formation of various substituted derivatives with modified biological activities.
Scientific Research Applications
5-Hydroxy-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Hydroxy-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. These interactions can lead to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares structural similarities but lacks the hydroxy group at the 5-position.
2,3-Dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
5,6′-Dihydroxy-7,8-dimethoxyflavone: Contains similar functional groups but has a different core structure
Uniqueness
5-Hydroxy-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is unique due to its specific combination of functional groups and the benzoazepine core. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H15NO4 |
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Molecular Weight |
237.25 g/mol |
IUPAC Name |
5-hydroxy-7,8-dimethoxy-1,3,4,5-tetrahydro-3-benzazepin-2-one |
InChI |
InChI=1S/C12H15NO4/c1-16-10-3-7-4-12(15)13-6-9(14)8(7)5-11(10)17-2/h3,5,9,14H,4,6H2,1-2H3,(H,13,15) |
InChI Key |
ZCTYCSZZYMZNCD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(CNC(=O)CC2=C1)O)OC |
Origin of Product |
United States |
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